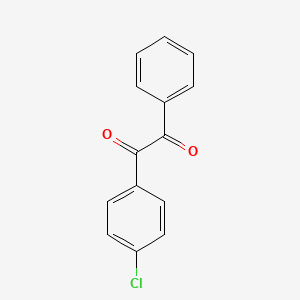

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

Descripción general

Descripción

1-(4-Cloro-fenil)-2-fenil-etano-1,2-diona es un compuesto orgánico con una fórmula molecular de C14H9ClO2. Es una dicetona, lo que significa que contiene dos grupos cetónicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

1-(4-Cloro-fenil)-2-fenil-etano-1,2-diona se puede sintetizar mediante varios métodos. Un enfoque común implica la acilación de Friedel-Crafts de 4-clorobenceno con cloruro de benzoílo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). La reacción generalmente ocurre en condiciones anhidras y requiere un control cuidadoso de la temperatura para evitar reacciones secundarias .

Métodos de Producción Industrial

En entornos industriales, la síntesis de 1-(4-Cloro-fenil)-2-fenil-etano-1,2-diona puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción pueden conducir a una mayor pureza y consistencia en el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

1-(4-Cloro-fenil)-2-fenil-etano-1,2-diona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la dicetona en dioles.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en los anillos de fenilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan con frecuencia como agentes reductores.

Sustitución: La halogenación se puede lograr utilizando reactivos como bromo (Br2) o cloro (Cl2) en condiciones apropiadas.

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de dioles.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as:

- Condensation Reactions : The diketone can undergo condensation with various nucleophiles to form larger, more complex structures.

- Functional Group Transformations : The carbonyl groups in the diketone are reactive sites for nucleophilic addition, leading to the formation of alcohols or other functionalized products.

Table 1: Comparison of Diketones in Organic Synthesis

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Chlorine substituent | Intermediate in organic synthesis |

| 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | Bromine substituent | Similar applications |

| 1-(4-Methylphenyl)-2-phenylethane-1,2-dione | Methyl group | Lower steric hindrance |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown promising results against human breast adenocarcinoma cell lines (MCF7), indicating significant inhibitory effects on cell growth.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains and fungi. Its mechanism appears to involve disrupting microbial lipid biosynthesis, critical for maintaining cell integrity.

The biological activity of this compound is linked to its ability to interact with biomolecules such as enzymes and receptors. The chlorine substituent enhances its electrophilic character, facilitating various biochemical reactions that may modulate biological pathways.

Case Study: Anticancer Research

A study evaluated the impact of this compound on MCF7 cells and found that it significantly reduced cell viability at specific concentrations over a defined period. This suggests its potential as a lead compound for developing new anticancer therapies.

Mecanismo De Acción

El mecanismo de acción de 1-(4-Cloro-fenil)-2-fenil-etano-1,2-diona implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un electrófilo, reaccionando con nucleófilos en sistemas biológicos. Esta interacción puede conducir a la inhibición de ciertas enzimas o la interrupción de los procesos celulares, contribuyendo a sus efectos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

1-Fenil-2-(4-clorofenil)-etanol: Estructura similar pero contiene un grupo alcohol en lugar de una dicetona.

1-(4-Clorofenil)-2-fenil-etanol: Otro compuesto similar con un grupo alcohol.

1-(4-Clorofenil)-2-fenil-etano: Carece de los grupos cetona, lo que lo hace menos reactivo en ciertas reacciones químicas

Singularidad

1-(4-Cloro-fenil)-2-fenil-etano-1,2-diona es único debido a su estructura de dicetona, que imparte una reactividad distinta y potencial para diversas transformaciones químicas. Esto lo convierte en un compuesto valioso en química orgánica sintética y diversas aplicaciones de investigación .

Actividad Biológica

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, often referred to as a diketone compound, has garnered attention for its potential biological activities, particularly its interactions with various enzymes and its implications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H9ClO2

- Molecular Weight : 252.67 g/mol

This compound primarily targets two key enzymes:

- Carbonic Anhydrase (hCAs) : This enzyme plays a crucial role in regulating pH and bicarbonate levels in the body. Inhibition of hCAs can disrupt physiological processes such as respiration and carbon dioxide transport.

- Acetylcholinesterase (AChE) : AChE is vital for neurotransmission as it breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which has implications in treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on both hCAs and AChE. The inhibition of these enzymes suggests potential therapeutic applications in conditions such as glaucoma (for hCA inhibition) and Alzheimer's disease (for AChE inhibition).

Pharmacokinetics

The compound demonstrates a degree of bioavailability, allowing it to reach its target enzymes effectively. This characteristic is crucial for its potential use as a pharmacological agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of diketones similar to this compound:

- Anti-inflammatory Properties : Research has shown that diketones can exhibit anti-inflammatory effects by modulating enzyme activity related to inflammatory pathways .

- Anticancer Potential : Some studies suggest that compounds with similar structures may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular signaling pathways .

- Neuroprotective Effects : The inhibition of AChE by diketones has been linked to neuroprotective outcomes in models of neurodegeneration, indicating potential therapeutic avenues for cognitive enhancement.

Data Summary Table

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCKVAZDINMMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177246 | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22711-23-5 | |

| Record name | 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22711-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Chlorophenyl)phenylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-chlorophenyl)phenylethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (P-CHLOROPHENYL)PHENYLETHANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.